molecular formula C10H11N5O4 B279623 1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B279623
M. Wt: 265.23 g/mol
InChI Key: IACFVRJZILONOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, isoxazole derivatives, and nitro compounds. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other pyrazole derivatives.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating diseases.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Materials Science: Studied for its properties in developing new materials.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the isoxazole moiety.

    4-nitro-1,5-dimethyl-N-(3-isoxazolyl)-1H-pyrazole-3-carboxamide: Different substitution pattern on the isoxazole ring.

Uniqueness

1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

1,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C10H11N5O4/c1-5-4-7(13-19-5)11-10(16)8-9(15(17)18)6(2)14(3)12-8/h4H,1-3H3,(H,11,13,16)

InChI Key

IACFVRJZILONOT-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Origin of Product

United States

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